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Compound of Interest

Compound Name: 4-Methoxy-3-methylphenylacetone

Cat. No.: B097848 Get Quote

4-Methoxy-3-methylphenylacetone is an aromatic ketone with the chemical formula

C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1] As a substituted phenylacetone, its

precise structural elucidation is paramount for applications in chemical synthesis, reference

standard characterization, and metabolic studies. The strategic placement of the methoxy and

methyl groups on the phenyl ring, combined with the propan-2-one side chain, results in a

unique spectroscopic fingerprint.

This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for

4-Methoxy-3-methylphenylacetone. In the absence of a complete, publicly available, and

verified set of spectral data for this specific molecule (CAS No. 16882-23-8), this document

leverages fundamental principles of spectroscopy and draws upon established data from

structurally similar compounds to construct a reliable, predictive profile.[1][2] This approach,

rooted in first principles, is designed to empower researchers to identify, characterize, and

quantify this molecule with a high degree of confidence.

Our narrative will explain the causality behind expected spectral features, providing not just

data, but a framework for understanding how the molecule's structure dictates its interaction

with electromagnetic radiation and its fragmentation under mass spectrometry.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen

framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra are based on the

analysis of substituent effects on the chemical environment of each nucleus.

Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the number of distinct proton environments,

their electronic surroundings, and their proximity to neighboring protons. For 4-Methoxy-3-
methylphenylacetone, we anticipate six unique signals.

Rationale for Predictions:

Aromatic Protons (H-5, H-6, H-2): The aromatic region will display an ABC spin system. The

proton at C-5, ortho to the electron-donating methoxy group, is expected to be the most

shielded (lowest ppm). The proton at C-2, ortho to the methylene group and meta to the

methoxy group, will be slightly deshielded. The proton at C-6, ortho to the methyl group and

meta to the methylene group, will be in a similar region. The coupling constants (J-values)

will be characteristic of ortho and meta relationships on a benzene ring.

Methylene Protons (H-α): The two protons of the methylene bridge are diastereotopic due to

the chiral center created upon protonation of the enol form, but in an achiral solvent like

CDCl₃, they are expected to appear as a sharp singlet. Their position around 3.6 ppm is due

to the deshielding effect of the adjacent aromatic ring and the carbonyl group.

Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp

singlet, shielded by the direct attachment to oxygen, typically around 3.8 ppm.

Aromatic Methyl Protons (Ar-CH₃): The methyl group attached to the aromatic ring will be a

singlet in the upfield aromatic region, around 2.2 ppm.

Acetyl Methyl Protons (-C(O)CH₃): The protons of the terminal methyl group are adjacent to

the carbonyl group, which deshields them, resulting in a singlet around 2.1 ppm.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-5 ~6.80 d, J ≈ 8.5 Hz 1H

H-6 ~6.95 dd, J ≈ 8.5, 2.0 Hz 1H

H-2 ~6.98 d, J ≈ 2.0 Hz 1H

-OCH₃ ~3.85 s 3H

-CH₂- (α-protons) ~3.65 s 2H

Ar-CH₃ ~2.20 s 3H

-C(O)CH₃ ~2.15 s 3H

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides

insight into their functional group identity. We predict 11 distinct carbon signals, consistent with

the molecular formula.

Rationale for Predictions:

Carbonyl Carbon (C=O): The ketone carbonyl carbon is highly deshielded and will appear

significantly downfield, predicted to be above 200 ppm.

Aromatic Carbons: The two oxygen- and alkyl-substituted aromatic carbons (C-4 and C-3)

will be downfield. The C-4 carbon, attached to the electron-donating methoxy group, will be

significantly deshielded. The remaining aromatic carbons will appear in the typical 110-130

ppm range.

Aliphatic Carbons: The methylene carbon (C-α) will be found around 50 ppm. The acetyl

methyl carbon will be near 29 ppm, while the methoxy and aromatic methyl carbons will

appear at approximately 55 ppm and 16 ppm, respectively.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O ~207.0

C-4 (Ar-O) ~158.0

C-3 (Ar-C) ~130.0

C-1 (Ar-C) ~128.5

C-2 (Ar-H) ~127.0

C-6 (Ar-H) ~125.0

C-5 (Ar-H) ~111.0

-OCH₃ ~55.5

-CH₂- (C-α) ~50.0

-C(O)CH₃ ~29.0

Ar-CH₃ ~16.0

Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Rationale for Predictions: The IR spectrum will be dominated by several key absorptions:

C=O Stretch: A strong, sharp absorption band characteristic of an aliphatic ketone will be

prominent. Its position is expected around 1715 cm⁻¹.

Aromatic C=C Stretches: Multiple sharp bands of medium intensity will appear in the 1600-

1450 cm⁻¹ region, confirming the presence of the benzene ring.

C-O Stretch: A strong band corresponding to the aryl-alkyl ether C-O stretch will be present

in the 1250-1200 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands

just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups)
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will show as stronger bands just below 3000 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity

3100-3000 Aromatic C-H Stretch Medium-Weak

2980-2850 Aliphatic C-H Stretch Strong

~1715 Ketone C=O Stretch Strong, Sharp

~1610, 1580, 1500 Aromatic C=C Stretch Medium, Sharp

~1250 Aryl-Alkyl Ether C-O Stretch Strong

Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for structural confirmation and identification. Under electron

ionization (EI), 4-Methoxy-3-methylphenylacetone is expected to produce a distinct

fragmentation pattern.

Predicted Fragmentation Pathway:

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 178, corresponding to the

molecular weight of the compound.

McLafferty Rearrangement: While possible, a classical McLafferty rearrangement is less

favored due to the competing, highly favorable benzylic cleavage.

Benzylic Cleavage (α-Cleavage): The most dominant fragmentation pathway for

phenylacetones is the cleavage of the bond between the methylene carbon and the carbonyl

carbon (benzylic cleavage). This results in the formation of a highly stable, substituted benzyl

cation. For this molecule, this cleavage would lead to the formation of the 4-methoxy-3-

methylbenzyl cation at m/z 135. This is expected to be the base peak.

Loss of Acetyl Radical: Loss of the •COCH₃ radical (43 Da) from the molecular ion would

also yield the m/z 135 cation.
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Formation of Acetyl Cation: Cleavage can also result in the formation of the acetyl cation,

[CH₃CO]⁺, at m/z 43.

The subsequent fragmentation of the m/z 135 ion can proceed through the loss of

formaldehyde (CH₂O, 30 Da) from the methoxy group, a common fragmentation for methoxy-

substituted benzyl cations, to yield an ion at m/z 105.

Visualization of Predicted EI-MS Fragmentation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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